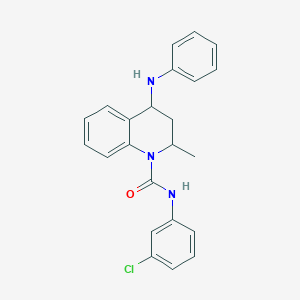![molecular formula C11H15NO5S B5152753 2-methoxy-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B5152753.png)
2-methoxy-5-[(propylamino)sulfonyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-[(propylamino)sulfonyl]benzoic acid, commonly known as Mepacrine, is a chemical compound that has been used for various scientific research applications. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 327.4 g/mol. Mepacrine has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Mepacrine is not fully understood. It is believed to work by inhibiting the uptake of serotonin and norepinephrine, which are neurotransmitters that play a role in mood regulation. Mepacrine may also inhibit the release of histamine, which is involved in the immune response.
Biochemical and Physiological Effects:
Mepacrine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria. Mepacrine has also been shown to inhibit platelet aggregation, which can help prevent blood clots. Additionally, Mepacrine has been shown to have anti-inflammatory properties and may inhibit the release of cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Mepacrine has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. Mepacrine is also stable and has a long shelf life. However, there are also limitations to using Mepacrine in lab experiments. It has a low solubility in water, which can make it difficult to work with. Additionally, Mepacrine has a high melting point, which can make it difficult to dissolve in certain solvents.
Orientations Futures
There are several future directions for the study of Mepacrine. One area of research is the development of new antimalarial drugs based on the structure of Mepacrine. Another area of research is the study of the effects of Mepacrine on ion channels and its potential use as a treatment for certain diseases. Additionally, further research is needed to fully understand the mechanism of action of Mepacrine and its effects on neurotransmitters and cytokines.
Méthodes De Synthèse
Mepacrine can be synthesized using various methods. One of the most common methods is the reaction between 2-methoxy-5-nitrobenzoic acid and propylamine in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to form Mepacrine. The purity of the compound can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Mepacrine has been used in various scientific research applications. It has been studied for its antimalarial properties and has been used as a treatment for malaria. Mepacrine has also been used to study the effects of drugs on platelet aggregation and has been used as a diagnostic tool for lupus erythematosus. Additionally, Mepacrine has been studied for its effects on ion channels and has been used to study the mechanism of action of certain drugs.
Propriétés
IUPAC Name |
2-methoxy-5-(propylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-3-6-12-18(15,16)8-4-5-10(17-2)9(7-8)11(13)14/h4-5,7,12H,3,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWDIIFZRDJTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-propylsulfamoyl-benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5152701.png)
![1-benzyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152702.png)

![methyl 3-[2-(mesitylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5152706.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5152711.png)
![N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5152712.png)
![3-{1-[(3-fluorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5152715.png)
![5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5152727.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5152732.png)
![methyl 2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5152744.png)


![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-2-hydroxybenzoic acid](/img/structure/B5152762.png)